Palmitoyllactic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

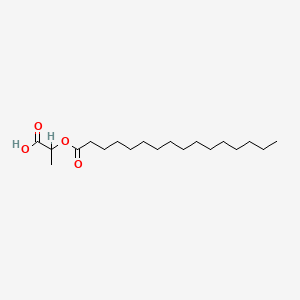

Palmitoyllactic acid is a long chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Palmitoyllactic acid has been studied for its role in adipogenesis, particularly in the context of brown adipose tissue development.

- Adipogenesis Promotion : Research indicates that this compound induces a brown fat-like phenotype in 3T3-L1 cells, which are commonly used as a model for studying adipocyte differentiation. The treatment with this compound enhances the expression of key genes associated with brown and beige fat, such as PR domain containing 16 (Prdm16) and peroxisome proliferative activated receptor gamma coactivator 1 alpha (Pgc1a) . These findings suggest that this compound may have therapeutic potential for obesity management by promoting energy expenditure through the activation of brown fat pathways .

Cosmetic Applications

This compound is also utilized in cosmetic formulations, particularly in anti-aging products.

- Skin Benefits : Studies have shown that palmitoyl oligopeptides, which include this compound derivatives, can enhance skin elasticity and firmness. Clinical trials indicated significant improvements in skin texture and reduction of fine lines after application of formulations containing palmitoyl oligopeptides over a specified period. For instance, a study demonstrated a statistically significant increase in skin thickness and elasticity among participants using these formulations compared to placebo .

Therapeutic Strategies

Beyond cosmetic and metabolic applications, this compound's role in cellular protection has been explored.

- Neuroprotection : Recent studies have investigated the protective effects of this compound against cellular stressors. For example, it has been shown to mitigate cell death in microglial cells induced by palmitic acid through pathways involving pyroptosis and apoptosis. This suggests that this compound may play a role in neuroprotection, potentially offering insights into treatments for neurodegenerative diseases .

Summary of Findings

The following table summarizes the key applications of this compound across different domains:

Eigenschaften

CAS-Nummer |

7795-58-6 |

|---|---|

Molekularformel |

C19H36O4 |

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

2-hexadecanoyloxypropanoic acid |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)23-17(2)19(21)22/h17H,3-16H2,1-2H3,(H,21,22) |

InChI-Schlüssel |

QEYBJRUFQPDBLY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

7795-58-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

hexadecanoic acid, 1-carboxyethyl ester palmitoyl lactate palmitoyl lactic acid palmitoyllactate palmitoyllactic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.